molecular formula C12H15BrN2O3 B14771782 2-(5-Bromonicotinamido)-3-methylpentanoic acid

2-(5-Bromonicotinamido)-3-methylpentanoic acid

Cat. No.: B14771782
M. Wt: 315.16 g/mol
InChI Key: OQVNJVSIPVUOLL-UHFFFAOYSA-N
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Description

2-(5-Bromonicotinamido)-3-methylpentanoic acid is an organic compound that features a brominated nicotinamide moiety attached to a methylpentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromonicotinamido)-3-methylpentanoic acid typically involves the bromination of nicotinamide followed by its coupling with 3-methylpentanoic acid. The bromination can be achieved using bromine or N-bromosuccinimide in the presence of a suitable solvent such as acetonitrile or dichloromethane. The coupling reaction is often facilitated by activating agents like carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) to form the amide bond .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromonicotinamido)-3-methylpentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(5-Bromonicotinamido)-3-methylpentanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of 2-(5-Bromonicotinamido)-3-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated nicotinamide moiety can mimic natural substrates or inhibitors, thereby modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chloronicotinamido)-3-methylpentanoic acid
  • 2-(5-Fluoronicotinamido)-3-methylpentanoic acid
  • 2-(5-Iodonicotinamido)-3-methylpentanoic acid

Uniqueness

2-(5-Bromonicotinamido)-3-methylpentanoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions with molecular targets and its overall pharmacokinetic properties .

Properties

Molecular Formula

C12H15BrN2O3

Molecular Weight

315.16 g/mol

IUPAC Name

2-[(5-bromopyridine-3-carbonyl)amino]-3-methylpentanoic acid

InChI

InChI=1S/C12H15BrN2O3/c1-3-7(2)10(12(17)18)15-11(16)8-4-9(13)6-14-5-8/h4-7,10H,3H2,1-2H3,(H,15,16)(H,17,18)

InChI Key

OQVNJVSIPVUOLL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C1=CC(=CN=C1)Br

Origin of Product

United States

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